molecular formula C15H8BrFO2 B8529700 7-Bromo-4-(4-fluorophenyl)-chromen-2-one

7-Bromo-4-(4-fluorophenyl)-chromen-2-one

Cat. No. B8529700
M. Wt: 319.12 g/mol
InChI Key: ZKWLHGNHXGMLCV-UHFFFAOYSA-N
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Patent
US05576338

Procedure details

Following the procedures described for Coumarin 1, Steps 1 to 5, but substituting 3-bromophenol for m-cresol and 4-fluoroiodobenzene for 3-bromofuran, the title compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCN([C:6]1[CH:11]=[CH:10][C:9]2[C:12]([CH3:17])=[CH:13][C:14]([O:16][C:8]=2[CH:7]=1)=[O:15])CC.C1C(O)=CC=CC=1C.[F:26][C:27]1[CH:32]=[CH:31]C(I)=[CH:29][CH:28]=1.[Br:34]C1C=COC=1>>[F:26][C:27]1[CH:32]=[CH:31][C:17]([C:12]2[C:9]3[C:8](=[CH:7][C:6]([Br:34])=[CH:11][CH:10]=3)[O:16][C:14](=[O:15])[CH:13]=2)=[CH:29][CH:28]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)I
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=COC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC(OC2=CC(=CC=C12)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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